molecular formula C13H13NO4S B1355182 Methyl 1-tosyl-1H-pyrrole-3-carboxylate CAS No. 212071-00-6

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

Cat. No. B1355182
M. Wt: 279.31 g/mol
InChI Key: DFOVPGKRRVEJGG-UHFFFAOYSA-N
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Description

“Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 212071-00-6 . Its molecular formula is C13H13NO4S and it has a molecular weight of 279.32 . The IUPAC name for this compound is methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylate .


Synthesis Analysis

The synthesis of pyrrole derivatives, like “Methyl 1-tosyl-1H-pyrrole-3-carboxylate”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The InChI code for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is 1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Application in Organic Chemistry Synthesis

  • Field : Organic Chemistry
  • Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . It is a valuable compound in the field of organic chemistry due to its potential for various transformations.

Application in Anti-Cancer Research

  • Field : Medicinal Chemistry
  • Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate has been used in the synthesis of pyrroles with anti-cancer activity . Pyrroles are considered as “privileged scaffolds” found in natural products and bioactive compounds .
  • Methods : An efficient and direct approach to pyrroles was developed by employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity .
  • Results : All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .

Application in Tubulin Polymerization Inhibition

  • Field : Medicinal Chemistry
  • Summary : Pyrrole derivatives, including those synthesized from Methyl 1-tosyl-1H-pyrrole-3-carboxylate, have been found to have potent tubulin polymerization inhibiting activity . This makes them potential candidates for the development of new anticancer agents.

Application in Microwave Chemistry

  • Field : Microwave Chemistry
  • Summary : Methyl 1-tosyl-1H-pyrrole-3-carboxylate has been used in the synthesis of pyrroles with anti-cancer activity using microwave irradiation . This method is efficient and direct, utilizing easily accessible feedstocks and a catalytic amount of DBU without any metals .
  • Methods : The protocol involves employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . This results in high efficiency and regioselectivity .
  • Results : All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVPGKRRVEJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571166
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

CAS RN

212071-00-6
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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